molecular formula C19H17FN2O2S B2957098 2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-60-4

2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2957098
CAS No.: 863513-60-4
M. Wt: 356.42
InChI Key: LLPWDKAPRTYBRV-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide features a benzamide core substituted with a fluorine atom at the 2-position and a 2-(4-methoxyphenyl)thiazol-4-yl group attached via an ethyl linker. This structure integrates a thiazole heterocycle, known for enhancing metabolic stability and binding affinity in medicinal chemistry . The fluorine atom likely increases lipophilicity and bioavailability compared to non-halogenated analogs, while the methoxy group on the thiazole ring contributes to electronic modulation .

Properties

IUPAC Name

2-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-24-15-8-6-13(7-9-15)19-22-14(12-25-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWDKAPRTYBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Fluorine atom : Enhances lipophilicity and may affect biological interactions.
  • Thiazole ring : Known for its diverse biological activities, including anticancer properties.
  • Methoxyphenyl group : Contributes to the compound's interaction with biological targets.

Molecular Formula

C19H21FN2O2SC_{19}H_{21}FN_{2}O_{2}S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety is particularly significant, as thiazole derivatives have been shown to exhibit various pharmacological effects, including:

  • Anticancer Activity : Thiazole compounds often inhibit cell proliferation in cancer cell lines. For instance, analogs with similar structures have demonstrated significant inhibitory effects on human colon carcinoma (HT-29) and breast carcinoma (BT-20) cells .
  • Protein Kinase Inhibition : Compounds containing thiazole rings have been identified as potent inhibitors of Src kinase, which plays a critical role in cancer progression .

Antitumor Activity

A study examining thiazole derivatives found that certain compounds exhibited IC50 values indicating substantial cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
8bBT-2050
8bCCR550
22HT29<1.61

These results suggest that modifications to the thiazole structure can enhance anticancer efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. For instance, one derivative demonstrated complete protection against seizures in animal models, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the thiazole and phenyl rings significantly influences biological activity. Key findings include:

  • Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring enhances anticancer activity by increasing lipophilicity and facilitating cellular uptake .
  • Fluorine Substitution : The introduction of fluorine atoms has been correlated with improved binding affinity to target proteins, enhancing overall biological effectiveness.

Case Studies

  • Inhibition of Src Kinase : A series of compounds structurally related to this compound were synthesized and evaluated for Src kinase inhibition. Results indicated that compounds with electron-donating groups showed enhanced inhibitory activity .
  • Anticancer Efficacy in Colon Cancer Models : A study reported that a thiazole derivative similar to the compound exhibited significant inhibition of HT-29 cell proliferation, providing insights into its potential as an anticancer agent .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound 2-Fluoro, 4-methoxyphenylthiazole, ethyl N/A Expected νC=O ~1660 cm⁻¹; δFluorine: ~-110 ppm
4-fluoro-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide Phenylthiazole, ethyl linker N/A δPhenyl protons: 7.2–7.8 ppm
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide Hydroxy, methoxyphenyl, no thiazole 96 νOH: 3150–3319 cm⁻¹; δOH: 9.8 ppm
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate Oxazole, methoxyphenyl, ester 100–102 νC=O: 1682 cm⁻¹; δOCH3: 3.8 ppm

Key Findings and Implications

  • Fluorine vs. Hydroxy/Methoxy : Fluorine enhances lipophilicity and bioavailability compared to hydroxy/methoxy groups, which may improve blood-brain barrier penetration .
  • Thiazole vs. Oxazole/Thieno: Thiazoles’ sulfur atom improves polarizability and binding to aromatic residues in proteins compared to oxazoles. Thieno derivatives offer larger π-systems for kinase inhibition .
  • Ethyl Linker : The ethyl spacer in the target compound balances flexibility and rigidity, optimizing interactions with deep binding pockets, unlike shorter or bulkier linkers .

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